Gunacin

Description

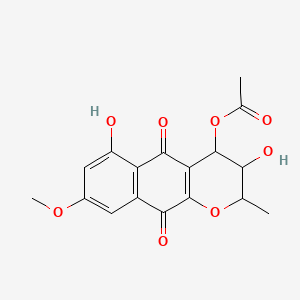

Structure

3D Structure

Properties

CAS No. |

73341-70-5 |

|---|---|

Molecular Formula |

C17H16O8 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate |

InChI |

InChI=1S/C17H16O8/c1-6-13(20)16(25-7(2)18)12-15(22)11-9(14(21)17(12)24-6)4-8(23-3)5-10(11)19/h4-6,13,16,19-20H,1-3H3 |

InChI Key |

GEQDLVXKRXTSSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O |

Synonyms |

gunacin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Gunacin

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of the quinone antibiotic, gunacin. The information is targeted towards researchers, scientists, and drug development professionals, presenting available data in a structured format with detailed methodologies and visualizations to facilitate understanding and further research.

Introduction

This compound is a novel quinone antibiotic discovered during a screening program for antimicrobial agents antagonized by cysteine.[1] It is produced by a strain of the fungus Ustilago sp.[1] this compound exhibits a broad spectrum of activity, particularly against mycoplasmas and Gram-positive bacteria, including multi-resistant strains.[1] Its mode of action involves the inhibition of DNA synthesis.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through mass spectroscopy and other spectroscopic methods.[1] These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₈ |

| Molecular Weight (M+) | 348.084 Da |

| Chemical Class | Quinone Antibiotic |

Table 1: Physicochemical properties of this compound.[1]

Biological Activity and Toxicity

This compound has demonstrated significant inhibitory effects against a range of microorganisms and cell lines. Its antimicrobial spectrum and toxicity profile are detailed in the tables below.

Antimicrobial Spectrum:

| Organism Type | Activity Level | Specific Examples Inhibited |

| Mycoplasmas | Good inhibitory effect | Not specified in the abstract |

| Gram-positive bacteria | Good inhibitory effect (including multi-resistant strains) | Not specified in the abstract |

| Gram-negative bacteria | Weak activity | Proteus vulgaris (more strongly inhibited) |

| Fungi | Active against specific dermatophytes | Trichophyton mentagrophytes |

Table 2: Antimicrobial Spectrum of this compound.[1]

Toxicity and In Vitro Activity:

| Assay Type | Value |

| Acute Toxicity (Mice, i.p.) | LD₅₀ = 16 mg/kg |

| Acute Toxicity (Mice, i.v.) | LD₅₀ = 12 mg/kg |

| HeLa Cell Activity | ED₅₀ = 12.11 µg/ml |

| Interferon Induction | 1,063 units at 35 µg/ml |

Table 3: Toxicity and In Vitro Activity of this compound.[1]

Experimental Protocols

The following methodologies are inferred from the initial discovery and characterization of this compound.

4.1. Screening and Discovery

The discovery of this compound was the result of a targeted screening program aimed at identifying antibiotics whose activity was antagonized by cysteine.[1] This suggests a workflow involving the cultivation of various microorganisms, followed by testing their culture extracts for antimicrobial activity in the presence and absence of cysteine to identify specific inhibitors.

4.2. Isolation and Purification

Following the identification of the producing strain, Ustilago sp., this compound was isolated from the fermentation broth. While specific details of the isolation protocol are not provided in the initial report, a general workflow for the purification of a novel antibiotic would typically involve the following steps:

-

Fermentation: Large-scale cultivation of Ustilago sp. in a suitable nutrient medium to maximize the production of this compound.

-

Extraction: Separation of the fungal biomass from the culture broth, followed by solvent extraction of the supernatant to recover the crude antibiotic.

-

Chromatography: A series of chromatographic techniques (e.g., column chromatography, HPLC) would be employed to purify this compound from the crude extract, separating it from other metabolites.

-

Crystallization: The final step would likely involve the crystallization of the purified this compound to obtain a highly pure compound for structural analysis.

4.3. Structure Elucidation

The chemical structure of this compound was determined using spectroscopic methods.[1]

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the precise molecular weight (M+ = 348.084), which corresponds to the molecular formula C₁₇H₁₆O₈.[1]

-

Other Spectroscopic Data: Although not specified, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy would have been essential in piecing together the final structure of the quinone antibiotic.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA synthesis in vivo.[1] Furthermore, its antibiotic activity is antagonized by mercapto compounds such as cysteine.[1] This suggests that this compound may interact with sulfhydryl groups in key enzymes involved in DNA replication or that cysteine can otherwise inactivate the antibiotic.

Conclusion

This compound represents a novel quinone antibiotic with promising activity against clinically relevant pathogens, including multi-resistant Gram-positive bacteria and mycoplasmas.[1] Its discovery highlights the value of screening strategies that explore specific biochemical interactions, such as antagonism by cysteine.[1] Further research is warranted to fully elucidate its detailed mechanism of action, biosynthetic pathway, and potential for therapeutic development. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound and related compounds.

References

An In-Depth Technical Guide to the Quinone Antibiotic Gunacin from Ustilago sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunacin, a pyranonaphthoquinone antibiotic produced by the fungus Ustilago sp., exhibits a range of biological activities, including inhibitory effects against Gram-positive bacteria, mycoplasmas, and certain fungi. First described in 1979, this secondary metabolite has a molecular formula of C₁₇H₁₆O₈ and a molecular weight of 348.084.[1][2] Its mechanism of action involves the inhibition of DNA synthesis.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and proposed biosynthetic and regulatory pathways. Detailed, albeit generalized, experimental protocols for its production, extraction, and characterization are presented, alongside structured data tables and visual diagrams to facilitate understanding and further research.

Introduction

The discovery of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. Fungi have historically been a rich source of bioactive secondary metabolites, including a diverse array of quinone antibiotics.[3] this compound, produced by a strain of the basidiomycete fungus Ustilago sp., is one such compound with demonstrated antimicrobial properties.[1][2] This document serves as a technical resource for researchers and professionals in drug development, consolidating available data and proposing experimental frameworks to guide further investigation into this compound's therapeutic potential.

Physicochemical Properties of this compound

This compound is a quinone antibiotic with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₈ | [1][2] |

| Molecular Weight | 348.084 | [1][2] |

| Class | Pyranonaphthoquinone | [1][2] |

Biological Activity of this compound

This compound demonstrates a notable inhibitory effect against Gram-positive bacteria and mycoplasmas.[1][2] It also shows weaker activity against Gram-negative bacteria, with the exception of Proteus vulgaris, which is more strongly inhibited.[1][2] Its primary antifungal activity has been observed against Trichophyton mentagrophytes.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DNA synthesis in target organisms.[1][2] As a quinone antibiotic, its activity can be antagonized by mercapto compounds.[1][2]

Toxicity and Other Biological Effects

Toxicological studies in mice have determined the acute toxicity of this compound:

This compound has also been shown to have an effect on HeLa cells with an ED₅₀ of 12.11 µg/ml.[1][2] Furthermore, at a concentration of 35 µg/ml, it can induce 1,063 interferon units.[1][2]

Antimicrobial Spectrum (Minimum Inhibitory Concentration - MIC)

While the original literature on this compound does not provide a comprehensive list of MIC values, the following table includes known inhibitory information and representative MIC values for closely related pyranonaphthoquinone antibiotics, nanaomycin A and kalafungin, to provide a comparative context.

| Organism | This compound Activity | Nanaomycin A MIC (µg/mL) | Kalafungin MIC (µg/mL) |

| Gram-Positive Bacteria | |||

| Bacillus subtilis | Good inhibitory effect | 1.56 - 3.13 | 0.78 |

| Staphylococcus aureus | Good inhibitory effect | 3.13 - 6.25 | 1.56 |

| Gram-Negative Bacteria | |||

| Proteus vulgaris | Strongly inhibited | > 100 | > 100 |

| Fungi | |||

| Trichophyton mentagrophytes | Main fungal activity | 0.78 | 3.12 |

Experimental Protocols

The following sections outline generalized experimental protocols for the production, isolation, and characterization of this compound, based on standard methods for fungal secondary metabolites.

Fermentation of Ustilago sp. for this compound Production

Objective: To cultivate Ustilago sp. under conditions that promote the production of this compound.

Materials:

-

Ustilago sp. strain (e.g., Tü 1928)

-

Seed culture medium (e.g., Yeast Extract Peptone Sucrose - YEPS)

-

Production medium (e.g., Modified Tabuchi Medium - MTM, with specific carbon and nitrogen sources to be optimized)[4]

-

Shaker incubator

-

Fermenter (for larger scale production)

Protocol:

-

Seed Culture: Inoculate a loopful of Ustilago sp. from a stock culture into a flask containing YEPS medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours to obtain a dense seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v). The production medium composition should be optimized for secondary metabolite production, often involving nutrient limitation (e.g., nitrogen limitation) after an initial growth phase.

-

Incubation: Incubate the production culture at 28-30°C with agitation for 7-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

TLC plates (silica gel)

Protocol:

-

Extraction: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. Extract the cell-free broth with an equal volume of ethyl acetate. Repeat the extraction process to maximize the recovery of this compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in chloroform).[5]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing pure or semi-pure this compound.

-

Final Purification: If necessary, perform further purification steps such as preparative TLC or a second column chromatography step with a different solvent system to obtain pure this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

-

Spectroscopy:

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.

-

-

Chromatography:

-

HPLC: To assess the purity of the final compound.

-

TLC: To determine the Rf value in a specific solvent system.

-

Biosynthesis and Regulation

Hypothetical Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound in Ustilago sp. has not been explicitly elucidated. However, based on its pyranonaphthoquinone structure, it is likely synthesized via a polyketide pathway, similar to other known antibiotics like nanaomycin and kalafungin.[1][6][7] A hypothetical pathway would involve a Type I polyketide synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and modification reactions, including hydroxylation, methylation, and glycosylation, to form the final this compound molecule.

Caption: Hypothetical polyketide biosynthetic pathway for this compound.

Regulation of Secondary Metabolism in Ustilago sp.

The regulation of secondary metabolism in fungi is complex and often linked to developmental processes and environmental cues. In many fungi, signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP-dependent Protein Kinase A (PKA) pathways play crucial roles in controlling the expression of secondary metabolite biosynthetic gene clusters.[8][9] It is plausible that these pathways also regulate this compound production in Ustilago sp. in response to factors like nutrient availability and stress.

Caption: Potential regulation of this compound biosynthesis by signaling pathways.

Workflow for Discovery and Characterization

The process of discovering and characterizing a novel antibiotic like this compound follows a general workflow from initial screening to final characterization.

Caption: General workflow for antibiotic discovery and characterization.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of new antimicrobial agents. Its activity against Gram-positive bacteria and specific Gram-negative and fungal pathogens warrants further investigation. Future research should focus on several key areas:

-

Optimization of Production: Development of high-yield fermentation processes for this compound production.

-

Elucidation of Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster in Ustilago sp. This would enable synthetic biology approaches to produce novel derivatives.

-

Comprehensive Biological Profiling: Detailed studies on the spectrum of activity, mechanism of action, and potential for resistance development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to improve potency and reduce toxicity.

This technical guide provides a foundation for these future research endeavors, aiming to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 5. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Biological Properties of Gunacin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gunacin (C17H16O8), a quinone antibiotic. It details its chemical structure, biological activities with corresponding quantitative data, proposed mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a naphthoquinone antibiotic first isolated from the fungus Ustilago sp.[1][2]. Its core structure is a benzo[g]chromene skeleton, featuring multiple hydroxyl, methoxy, and acetate functional groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₁₇H₁₆O₈ | [1][2][3] |

| Molecular Weight | 348.3 g/mol | [3] |

| IUPAC Name | (3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate | [3] |

| SMILES String | CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O | [4] |

| CAS Number | 73341-70-5 | [3] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily as an antimicrobial and cytotoxic agent. It shows potent inhibitory effects against Gram-positive bacteria, including multi-resistant strains, and mycoplasmas. Its activity against Gram-negative bacteria is generally weak, with the notable exception of Proteus vulgaris. This compound also demonstrates antifungal activity, particularly against Trichophyton mentagrophytes[1][2].

Table 2: Quantitative Biological Data for this compound

| Activity | Assay Details | Result | Source |

| Acute Toxicity | LD₅₀ in mice (intraperitoneal admin.) | 16 mg/kg | [1][2] |

| LD₅₀ in mice (intravenous admin.) | 12 mg/kg | [1][2] | |

| Cytotoxicity | ED₅₀ against HeLa cells | 12.11 µg/mL | [1][2] |

| Immunomodulatory | Interferon Induction | 1,063 units induced by 35 µg/mL | [1][2] |

Proposed Mechanism of Action: DNA Synthesis Inhibition

The primary mechanism of action attributed to this compound is the inhibition of DNA synthesis in vivo[1][2]. As a quinone-based compound, it is proposed that this compound, like other quinolone antibiotics, interferes with the function of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA complex, this compound likely prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. This activity is reportedly antagonized by mercapto compounds[1][2].

Caption: Proposed mechanism of this compound's inhibition of bacterial DNA synthesis.

Biosynthesis of this compound

Fungal quinones are typically synthesized via the polyketide pathway. This process involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a multi-domain enzyme, a polyketide synthase (PKS), to form a poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions (e.g., hydroxylation, methylation, glycosylation) to yield the final complex structure. Although the specific biosynthetic gene cluster for this compound has not been fully elucidated, a generalized pathway can be proposed based on known fungal polyketide synthesis.

Caption: Generalized polyketide pathway for the biosynthesis of this compound.

Key Experimental Protocols

The following sections detail generalized but comprehensive protocols for the key experiments cited in the characterization of this compound.

Protocol: In Vitro Cytotoxicity (ED₅₀) against HeLa Cells via MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The ED₅₀ (Effective Dose for 50% inhibition) is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Protocol: Acute Toxicity (LD₅₀) in Mice

The median lethal dose (LD₅₀) is determined to assess the acute toxicity of a substance. The Up-and-Down Procedure (UDP) or a similar method is often used to minimize the number of animals required.

-

Animal Model: Healthy, young adult mice (e.g., BALB/c strain) of a single sex are used. Animals are acclimatized to laboratory conditions before the study.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

Administration: The test substance is administered via the desired route (intraperitoneal or intravenous in the cited studies). The volume administered is based on the animal's body weight.

-

Dosing Procedure (Staircase Method):

-

A starting dose is chosen based on preliminary knowledge, typically one step below the estimated LD₅₀.

-

A single animal is dosed.

-

If the animal survives after a defined observation period (e.g., 48 hours), the next animal receives a higher dose (e.g., increased by a factor of 1.3).

-

If the animal dies, the next animal receives a lower dose.

-

This process is continued for a set number of animals (e.g., 10-15).

-

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for up to 14 days.

-

Data Analysis: The LD₅₀ value and its confidence intervals are calculated from the pattern of survivals and deaths using appropriate statistical methods, such as Probit analysis or the Maximum Likelihood Method.

Protocol: Interferon Induction Assay

This bioassay measures the ability of a compound to induce the production of interferon, typically by quantifying the protective effect of the induced interferon against a viral challenge in cell culture.

-

Induction Phase:

-

A suitable cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) is cultured in multi-well plates.

-

The cells are treated with various concentrations of this compound (e.g., 35 µg/mL) and incubated for a period sufficient to allow for interferon production and secretion (e.g., 18-24 hours).

-

The supernatant, which now contains any induced interferon, is collected.

-

-

Bioassay Phase (Cytopathic Effect Inhibition):

-

A second set of indicator cells (e.g., A549 cells, which are sensitive to interferons) is seeded in a 96-well plate.

-

Serial dilutions of the collected supernatant are added to these indicator cells. A known standard of interferon is run in parallel.

-

The plates are incubated for 18-24 hours to allow the cells to respond to the interferon and enter an antiviral state.

-

-

Viral Challenge:

-

A lytic virus (e.g., Encephalomyocarditis virus, EMCV) at a pre-determined concentration that causes 100% cell death in unprotected cells is added to all wells except for the "cell control" wells.

-

The plates are incubated until complete cytopathic effect (CPE) is observed in the "virus control" wells (typically 40-56 hours).

-

-

Quantification:

-

The medium is removed, and the remaining viable cells are fixed and stained with a dye such as crystal violet.

-

The amount of stain, which correlates with the number of surviving cells, is quantified by measuring absorbance after solubilization.

-

-

Analysis: The interferon concentration in the original supernatant is determined by comparing the level of protection to that of the known interferon standard. The results are expressed in interferon units/mL.

References

- 1. Ustilago maydis secondary metabolism-from genomics to biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ustilago maydis Serves as a Novel Production Host for the Synthesis of Plant and Fungal Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of Fungal Quinones: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

(3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate properties

Technical Guide: Properties of Substituted Benzo[g]chromene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[g]chromenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The planar, polycyclic structure of the benzo[g]chromene scaffold allows for diverse functionalization, leading to a wide range of pharmacological profiles. This document outlines the key physicochemical properties, synthesis protocols, and biological activities of substituted benzo[g]chromene derivatives, providing a technical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of benzo[g]chromene derivatives can vary significantly based on their substitution patterns. Below is a summary of representative quantitative data for various substituted benzo[g]chromenes.

| Property | Representative Value/Data | Source |

| Molecular Formula | C20H14N2O | [1] |

| Molecular Weight | 298.48 g/mol | [1] |

| Melting Point | 153–155 °C | [1] |

| 1H NMR (DMSO-d6, 300 MHz) δ (ppm) | 4.22 (s, 1H, C1–H), 6.94 (s, 2H, NH2), 7.15–7.95 (m, 11 H, Ar–H) | [1] |

| 13C NMR (DMSO-d6, 75 MHz) δ (ppm) | 56.83 (C-4), 117.33 (CN), 127.98-160.43 (aromatic Cs) | [1] |

| Mass Spectrometry (EI) | m/z: 298 (M+, 57.1%) | [1] |

| IR (KBr) ν (cm-1) | 3433, 3407 (NH2), 2183 (C≡N), 1342 (C–O) | [1] |

Synthesis of Benzo[g]chromene Derivatives

A common and efficient method for the synthesis of functionalized benzo[g]chromene derivatives is a one-pot, three-component reaction. This approach offers high yields and operational simplicity.

General Experimental Protocol: Three-Component Synthesis

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 2-hydroxy-1,4-naphthoquinone (1 mmol) is stirred in a suitable solvent such as ethanol (10 mL) in the presence of a catalyst. Catalysts can range from basic catalysts like triethylamine (Et3N) to enzymatic catalysts like lipase. The reaction is typically carried out at room temperature or with gentle heating (e.g., 55 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired benzo[g]chromene derivative.

References

Spectroscopic and Mechanistic Insights into the Quinone Antibiotic Gunacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the characterization of Gunacin, a quinone antibiotic produced by the fungus Ustilago sp.. Due to the limited public availability of the primary spectroscopic data from the original 1979 publication by Werner et al., this guide synthesizes the currently accessible information and outlines the standard experimental protocols used for the characterization of such compounds. Furthermore, it presents a putative signaling pathway for this compound's mechanism of action based on its known inhibitory effects on DNA synthesis.

Physicochemical and Spectroscopic Data

This compound is a quinone antibiotic with the molecular formula C₁₇H₁₆O₈.[1] High-resolution mass spectrometry has determined its molecular weight to be 348.084 g/mol .[1] While the seminal paper by Werner et al. mentions the use of further spectroscopic data for its characterization, the specific data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not detailed in publicly accessible abstracts.

The following tables outline the expected spectroscopic data for a compound with the proposed structure of this compound, based on typical values for related naphthoquinone antibiotics. These tables are intended to serve as a reference for researchers aiming to re-isolate or synthesize and characterize this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 184.5 (C=O) |

| 2 | 6.8 - 7.2 (s) | 110.0 - 120.0 |

| 3 | - | 160.0 - 165.0 |

| 4 | - | 181.8 (C=O) |

| 4a | - | 130.0 - 135.0 |

| 5 | 7.5 - 8.0 (d) | 125.0 - 130.0 |

| 6 | 7.2 - 7.6 (t) | 120.0 - 125.0 |

| 7 | 7.2 - 7.6 (t) | 120.0 - 125.0 |

| 8 | 7.5 - 8.0 (d) | 125.0 - 130.0 |

| 8a | - | 135.0 - 140.0 |

| Side Chain | Assignments would depend on the specific structure | Assignments would depend on the specific structure |

Note: Predicted values are based on related naphthoquinone structures and may vary.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C=O (quinone) | 1650 - 1680 |

| C=C (aromatic) | 1580 - 1620 |

| C-O (ether/phenol) | 1200 - 1300 |

Table 3: Anticipated Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

| Methanol | 250 - 280 | π → π |

| 330 - 380 | n → π | |

| 450 - 550 (visible region) | π → π* (extended conjugation) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of a natural product like this compound would typically involve the following steps:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) is typically required.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for assigning the chemical shifts to specific atoms in the molecule.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for such molecules.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to calculate the elemental composition. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each peak.

Signaling Pathway and Mechanism of Action

This compound is known to be an inhibitor of DNA synthesis.[1] This is a common mechanism of action for many quinone-containing antibiotics. The following diagram illustrates a plausible signaling pathway for this inhibition.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Gunacin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies concerning "Gunacin," a term that refers to two distinct classes of chemical compounds. The first is a naturally occurring quinone antibiotic isolated from the fungus Ustilago sp. The second is a class of synthetic quinazolinone-piperazine derivatives with potential therapeutic applications. This application note clarifies the distinct nature of these compounds and provides the available protocols for their synthesis and purification.

Part 1: Natural this compound (Quinone Antibiotic)

Natural this compound is a quinone antibiotic with the molecular formula C₁₇H₁₆O₈, produced by the fungus Ustilago sp. It has demonstrated inhibitory effects against mycoplasmas and Gram-positive bacteria, and it is known to inhibit DNA synthesis. A detailed, step-by-step protocol for the synthesis of this natural product is not available in publicly accessible literature. However, a general protocol for its isolation and purification from fungal culture can be outlined based on standard mycological and phytochemical techniques.

General Protocol for Isolation and Purification of Natural this compound

This protocol describes a general workflow for the isolation of secondary metabolites, such as this compound, from a fungal culture of Ustilago sp.

1. Fungal Culture and Fermentation:

-

A pure culture of Ustilago sp. is first obtained and maintained on a suitable agar medium.

-

For the production of this compound, the fungus is cultured in a liquid fermentation medium. The composition of the medium, temperature, and aeration are critical factors that can influence the yield of the desired metabolite.

2. Extraction of Fungal Metabolites:

-

After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.

-

The culture filtrate is then subjected to solvent extraction to isolate the crude secondary metabolites. This is typically performed using a non-polar to a moderately polar organic solvent, such as ethyl acetate or chloroform, in a liquid-liquid extraction process.

3. Purification of Crude Extract:

-

The crude extract, containing a mixture of compounds, is concentrated under reduced pressure.

-

The concentrated extract is then subjected to chromatographic techniques for purification.

-

Column Chromatography: This is a primary method for separating the components of the crude extract. The stationary phase is typically silica gel or alumina, and the mobile phase is a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and analyzed for the presence of the target compound.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process during column chromatography and to identify fractions containing the compound of interest.

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

4. Characterization:

-

The purified compound is characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm its structure.

Experimental Workflow for Natural this compound Isolation

Caption: General workflow for the isolation and purification of natural this compound.

Part 2: Synthetic "this compound" (Quinazolinone-Piperazine Derivatives)

A class of synthetic compounds, specifically N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives, has been a subject of research for their potential antimicrobial and anticancer activities. The synthesis of these "this compound" analogues is well-documented.

Detailed Synthesis Protocol

This protocol describes a representative multi-step synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives.

Step 1: Synthesis of Intermediate Quinazolinone Core

-

The synthesis typically starts from a substituted anthranilic acid, which is reacted with an appropriate acyl chloride to form an N-acylanthranilic acid.

-

This intermediate is then cyclized, often using a dehydrating agent or by heating, to form the benzoxazinone ring.

-

Reaction of the benzoxazinone with an amine (containing a piperazine precursor) leads to the formation of the quinazolinone core structure.

Step 2: Chloroacetylation of the Piperazine Moiety

-

The piperazine-substituted quinazolinone is then reacted with chloroacetyl chloride in the presence of a base to introduce a chloroacetyl group onto the piperazine nitrogen.

Step 3: Final Amide Coupling

-

The final step involves the reaction of the chloroacetylated intermediate with a variety of substituted anilines. This nucleophilic substitution reaction forms the final amide bond, yielding the target N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives.

Experimental Protocol for the Final Coupling Step

-

Reaction Setup: In a round-bottom flask, dissolve 0.01 moles of the chloroacetylated piperazinyl-quinazolinone intermediate in pure ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of the desired substituted aniline. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Reflux the reaction mixture for 10-12 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification:

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the crude product.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified compound.

-

-

Characterization: Confirm the structure and purity of the final product using MS, NMR, and IR spectroscopy.

Quantitative Data

The yields and some physical properties of representative synthetic "this compound" derivatives are summarized in the table below.

| Compound ID | Yield (%) | Melting Point (°C) |

| Derivative 1 | 75-85 | 210-215 |

| Derivative 2 | 70-80 | 225-230 |

| Derivative 3 | 80-90 | 198-203 |

Experimental Workflow for Synthetic "this compound"

Caption: Synthetic workflow for quinazolinone-piperazine "this compound" derivatives.

Application Notes and Protocols for In Vivo Evaluation of Antiprotozoal Activity of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of new antiprotozoal agents are critical to address the global burden of parasitic diseases.[1][2] In vivo animal models are an indispensable step in the preclinical evaluation of novel compounds, providing essential data on efficacy, toxicity, and pharmacokinetics in a whole-organism system.[3] These notes provide a comprehensive overview and detailed protocols for the in vivo assessment of the antiprotozoal activity of a test compound, using established methodologies for common protozoan infections. While direct in vivo studies on the antiprotozoal activity of "Gunacin," a quinone antibiotic, are not available in the current literature, the following protocols can serve as a guide for evaluating its potential or that of other novel chemical entities. This compound has been identified as a new quinone antibiotic with inhibitory effects against bacteria and fungi, and it has been shown to inhibit DNA synthesis in vivo.[4]

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are examples of how to structure quantitative data from in vivo antiprotozoal studies.

Table 1: Efficacy of a Test Compound against Trypanosoma cruzi in a Murine Model

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Parasitemia (parasites/mL) on Day 14 Post-Infection | % Inhibition of Parasitemia | Mean Survival Time (Days) | % Increase in Survival |

| Vehicle Control | - | Oral | 1.5 x 10^6 | 0% | 21 | 0% |

| Test Compound | 10 | Oral | 8.2 x 10^5 | 45.3% | 28 | 33.3% |

| Test Compound | 25 | Oral | 3.1 x 10^5 | 79.3% | 35 | 66.7% |

| Benznidazole | 100 | Oral | 1.2 x 10^4 | 99.2% | >45 | >114% |

Table 2: Suppressive Activity of a Test Compound against Babesia microti in a Murine Model

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Parasitemia (%) on Day 7 Post-Infection | % Suppression | |---|---|---|---| | Vehicle Control | - | Intraperitoneal | 35.2% | 0% | | Test Compound | 5 | Intraperitoneal | 21.8% | 38.1% | | Test Compound | 10 | Intraperitoneal | 9.5% | 73.0% | | Atovaquone-Azithromycin | 10-5 | Intraperitoneal | 1.2% | 96.6% |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of in vivo studies.[3]

Protocol 1: In Vivo Efficacy against Acute Trypanosoma cruzi Infection in Mice

This protocol is adapted from established methods for testing anti-trypanosomal compounds.[5][6]

Objective: To evaluate the efficacy of a test compound in reducing parasitemia and increasing survival time in a murine model of acute Chagas disease.

Materials:

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Parasite Strain: Trypanosoma cruzi (e.g., Brazil or Y strain).

-

Test Compound: Solubilized or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive Control: Benznidazole.

-

Vehicle Control: The vehicle used for the test compound.

-

Equipment: Gavage needles, syringes, microscope, hemocytometer, animal housing facilities.

Procedure:

-

Infection: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^4 trypomastigotes of T. cruzi.

-

Group Allocation: Animals are randomly divided into treatment and control groups (n=5-10 mice per group).

-

Treatment Initiation: Treatment is initiated on day 4 post-infection and continues for 10 consecutive days.

-

Drug Administration: The test compound, benznidazole, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at the predetermined dosages.

-

Parasitemia Monitoring: Tail blood is collected every 2-3 days, and parasitemia is determined by counting parasites using a hemocytometer under a microscope.

-

Survival Monitoring: Mice are monitored daily for morbidity and mortality, and the survival time for each mouse is recorded.

-

Data Analysis: The percentage of inhibition of parasitemia is calculated relative to the vehicle control group. Survival curves are generated and analyzed using the Kaplan-Meier method.

Protocol 2: Four-Day Suppressive Test for In Vivo Activity against Babesia microti in Mice

This protocol is based on the Peters' four-day suppressive test, a standard method for evaluating anti-malarial and anti-babesial compounds.[7]

Objective: To assess the ability of a test compound to suppress the proliferation of Babesia microti in mice.

Materials:

-

Animal Model: Male BALB/c mice, 6-8 weeks old.

-

Parasite Strain: Babesia microti (e.g., Munich strain).

-

Test Compound: Prepared in a suitable vehicle.

-

Positive Control: A combination of atovaquone and azithromycin.

-

Vehicle Control: The vehicle used for the test compound.

-

Equipment: Syringes, needles, microscope, Giemsa stain, slides.

Procedure:

-

Infection: Mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with 1 x 10^7 B. microti-infected red blood cells.

-

Treatment: Treatment is initiated 2 hours after infection and continued daily for four consecutive days.

-

Drug Administration: The test compound, positive control, and vehicle are administered via the desired route (e.g., subcutaneous or oral).

-

Parasitemia Determination: On day 7 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized erythrocytes.

-

Data Analysis: The percentage of suppression is calculated using the formula: (1 - (Mean parasitemia in treated group / Mean parasitemia in control group)) x 100.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows.

References

- 1. Antiprotozoal - Wikipedia [en.wikipedia.org]

- 2. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innayatcro.com [innayatcro.com]

- 4. This compound, a new quinone antibiotic from Ustilago sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.nyu.edu [med.nyu.edu]

- 6. researchgate.net [researchgate.net]

- 7. jidc.org [jidc.org]

Application Note: Quantitative Analysis of Gunacin in Human Plasma by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunacin is a novel synthetic compound under investigation for its potential therapeutic properties. As with any new chemical entity in the drug development pipeline, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound in human plasma. The method is demonstrated to be accurate, precise, and suitable for routine analysis in a drug development setting.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of small molecule drugs.[4]

-

Data Acquisition and Processing: Chromatography data station software.

-

Chemicals and Reagents:

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1. A gradient elution is often employed in method development to ensure the separation of the analyte from endogenous plasma components.[5]

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

Preparation of Standard and Quality Control Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 5 µg/mL, and 40 µg/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.

Sample Preparation from Human Plasma

Protein precipitation is a common and effective method for extracting small molecule drugs from plasma samples.[6]

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an HPLC vial for analysis.

Data Presentation

The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[7]

Table 2: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 6500 |

| %RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 3: Linearity of this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.1 | 12,543 |

| 0.5 | 63,892 |

| 1.0 | 128,110 |

| 5.0 | 645,321 |

| 10.0 | 1,298,765 |

| 25.0 | 3,245,987 |

| 50.0 | 6,512,345 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 4: Precision and Accuracy for this compound QC Samples in Human Plasma

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| Low | 0.3 | 2.1 | 3.5 | 101.5% |

| Mid | 5.0 | 1.5 | 2.8 | 99.2% |

| High | 40.0 | 1.2 | 2.1 | 100.8% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the HPLC determination of this compound in human plasma.

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using a validated RP-HPLC method. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The sample preparation procedure is straightforward and effective. This method is suitable for supporting preclinical and clinical development of this compound by providing reliable data for pharmacokinetic and other related studies.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. m.youtube.com [m.youtube.com]

- 6. nacalai.com [nacalai.com]

- 7. ijpsr.com [ijpsr.com]

Application Notes and Protocols: Stability and Storage of Gunacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Gunacin, a quinone antibiotic. The information is based on the general characteristics of pyranonaphthoquinones and related quinone antibiotics, offering guidance for maintaining the integrity and activity of this compound in a research and development setting.

Stability Profile of this compound

The stability of this compound, like other quinone-based compounds, is susceptible to environmental factors such as heat, light, and oxidative stress. Understanding its degradation profile is critical for accurate experimental results and for the development of stable pharmaceutical formulations. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies on a Representative Quinone Antibiotic (Thymoquinone)

| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Minimal (e.g., ~1.5%) | Hydroxylated derivatives |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Minimal (e.g., ~0.8%) | Ring-opened products |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Significant (e.g., ~5.3%) | Epoxides, hydroxylated species |

| Thermal | Dry Heat | 48 hours | 100°C | Significant (e.g., ~14.7%) | Decomposed fragments |

| Photolytic | UV Light (254 nm) | 7 days | Room Temp | Considerable (e.g., ~12.1%) | Photodimers, oxidized products |

Note: The data presented is illustrative for a related quinone compound, Thymoquinone, to provide insight into the expected stability profile of this compound.[1][2]

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound. Based on the stability of similar quinone antibiotics, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Condition | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) |

| Temperature | 2-8°C | ≤ -20°C |

| Light | Protect from light (amber vials) | Store in the dark |

| Atmosphere | Store under inert gas (e.g., argon, nitrogen) | Store under inert gas (e.g., argon, nitrogen) |

| Form | As a dry powder | As a dry powder |

General guidance for quinone compounds suggests that storage at low temperatures significantly enhances stability.[3][4][5] It is also crucial to prevent moisture, as it can accelerate degradation.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study on this compound to understand its stability under various stress conditions.[6][7]

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound (pure substance)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute with methanol to a final concentration of 10 µg/mL for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a petri dish.

-

Expose it to dry heat at 100°C in an oven for 48 hours.

-

After exposure, dissolve the sample in methanol to a concentration of 10 µg/mL for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (10 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 7 days.

-

Analyze the sample directly by HPLC.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

-

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its degradation products.[8][9]

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Initial conditions may start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic degradation products.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 50 µg/mL.

-

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Evaluation:

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the test samples.

-

Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.

-

Identify degradation products by their retention times and assess their peak purity.

-

Potential Degradation Pathway

Quinone structures are known to undergo specific degradation reactions. The following diagram illustrates a plausible degradation pathway for a naphthoquinone compound like this compound, involving hydroxylation and subsequent ring cleavage, particularly under oxidative or hydrolytic stress.[10]

References

- 1. seejph.com [seejph.com]

- 2. seejph.com [seejph.com]

- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The simultaneous separation and determination of five quinolone antibotics using isocratic reversed-phase HPLC: Application to stability studies on an ofloxacin tablet formulation | CoLab [colab.ws]

- 10. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Gunacin from Ustilago sp. Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Gunacin, a quinone antibiotic, from Ustilago sp. culture. The methodologies outlined below are based on established principles for the extraction of fungal secondary metabolites and specific techniques for the purification of quinone compounds.

Introduction

This compound is a naphthoquinone antibiotic produced by the fungus Ustilago sp.[1][2]. It possesses a molecular formula of C₁₇H₁₆O₈ and has demonstrated inhibitory effects against Gram-positive bacteria and mycoplasmas[1][2][3]. As a secondary metabolite, the production and isolation of this compound require optimized culture conditions and a multi-step purification strategy to achieve high purity. These protocols offer a foundational methodology for researchers to obtain this compound for further study and potential drug development applications.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the isolation process. These values are illustrative and may vary depending on the specific Ustilago sp. strain, culture conditions, and optimization of the protocols.

Table 1: Summary of this compound Isolation and Purification Stages

| Stage | Description | Starting Material | Key Reagents/Materials | Estimated Yield (per 10L culture) | Estimated Purity |

| 1. Fermentation | Cultivation of Ustilago sp. for this compound production. | Ustilago sp. inoculum | Potato Dextrose Broth (PDB) | N/A | N/A |

| 2. Biomass & Supernatant Separation | Separation of fungal mycelia from the culture broth. | 10 L Ustilago sp. culture | Centrifuge | ~150 g wet biomass | N/A |

| 3. Extraction | Extraction of this compound from both mycelia and supernatant. | Fungal biomass and supernatant | Ethyl acetate, Methanol | 1.2 g crude extract | ~15% |

| 4. Primary Purification | Initial purification using Liquid-Liquid Partitioning. | Crude extract | Hexane, Ethyl acetate, Water | 800 mg partitioned extract | ~40% |

| 5. Secondary Purification | Chromatographic separation using Silica Gel Column. | Partitioned extract | Silica gel, Dichloromethane, Methanol | 350 mg semi-pure this compound | ~85% |

| 6. Final Purification | High-resolution purification by HPLC. | Semi-pure this compound | C18 HPLC column, Acetonitrile, Water | 150 mg pure this compound | >98% |

Experimental Protocols

Protocol 1: Fermentation of Ustilago sp.

This protocol describes the cultivation of Ustilago sp. for the production of this compound.

Materials:

-

Ustilago sp. culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile inoculation loop

-

Incubator shaker

Procedure:

-

Activation of Culture: Streak the Ustilago sp. culture on a PDA plate and incubate at 28°C for 5-7 days until sufficient growth is observed.

-

Seed Culture Preparation: Inoculate a single colony from the PDA plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB. Incubate at 28°C in a shaker at 150 rpm for 3 days.

-

Production Culture: Inoculate 10 L of sterile PDB with the 100 mL seed culture.

-

Incubation: Incubate the production culture at 28°C with agitation at 150 rpm for 10-14 days. Monitor the culture for growth and secondary metabolite production.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fungal biomass and culture supernatant.

Materials:

-

Ustilago sp. culture from Protocol 1

-

Centrifuge

-

Ethyl acetate

-

Methanol

-

Homogenizer

-

Rotary evaporator

Procedure:

-

Separation of Biomass: Centrifuge the 10 L culture at 8,000 x g for 20 minutes to separate the fungal mycelia (biomass) from the supernatant.

-

Supernatant Extraction:

-

To the supernatant, add an equal volume of ethyl acetate.

-

Shake vigorously for 30 minutes in a separating funnel.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction twice more.

-

Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude supernatant extract.

-

-

Biomass Extraction:

-

To the collected mycelia, add 500 mL of methanol and homogenize for 15 minutes.

-

Filter the homogenate and collect the methanol extract.

-

Repeat the extraction with methanol twice more.

-

Pool the methanol extracts and concentrate under reduced pressure to obtain the crude mycelial extract.

-

-

Pooling of Extracts: Combine the crude supernatant and mycelial extracts. This is the crude this compound extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Hexane

-

Ethyl acetate

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Dichloromethane (DCM)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

Procedure:

-

Liquid-Liquid Partitioning (Primary Purification):

-

Dissolve the crude extract in a mixture of ethyl acetate and water (1:1 v/v).

-

Perform a liquid-liquid partition against hexane to remove nonpolar impurities. Discard the hexane layer.

-

Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the partitioned extract.

-

-

Silica Gel Column Chromatography (Secondary Purification):

-

Prepare a silica gel column using a slurry of silica gel in dichloromethane.

-

Dissolve the partitioned extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a stepwise gradient of dichloromethane and methanol (100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) mobile phase.

-

Pool the fractions containing this compound (identified by its characteristic color and Rf value) and evaporate the solvent.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the semi-pure this compound from the previous step in a small volume of methanol.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength specific to this compound's chromophore).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Visualizations

References

- 1. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. Three new naphthoquinone pigments isolated from the freshwater fungus, Astrosphaeriella papuana - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Efficacy of Gunacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunacin is a quinone-based antibiotic isolated from Ustilago sp. that has demonstrated inhibitory effects against a range of Gram-positive bacteria and certain fungi.[1] Preliminary studies have indicated that this compound's mechanism of action involves the inhibition of DNA synthesis, and it has shown cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent.[1] Quinone-containing compounds are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) via redox cycling, direct alkylation of DNA and proteins, and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases.[2][3][4][5][6]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, focusing on its potential as an anticancer agent. The protocols detailed below are designed to elucidate this compound's mechanism of action, with a focus on a hypothesized signaling pathway involving ROS-induced DNA damage and apoptosis. The provided methodologies and data presentation structures are intended to guide researchers in generating robust and comparable data for the assessment of this compound's therapeutic potential.

Hypothesized Signaling Pathway for this compound

Based on the known activities of quinone antibiotics and the preliminary data on this compound, a plausible signaling pathway for its anticancer effects is proposed. This pathway serves as a basis for the experimental designs outlined in this document. The central hypothesis is that this compound induces apoptosis in cancer cells through the generation of oxidative stress and subsequent DNA damage.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To investigate the efficacy and mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Efficacy Studies

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blot Analysis for Apoptotic and DNA Damage Markers

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and the DNA damage response.

-

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PARP, Caspase-3, Bcl-2, Bax, γ-H2AX, p-ATM/ATR, and p53 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

-

In Vivo Efficacy Studies

1. Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., 1x10^6 HeLa cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[7]

-